Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 98015-51-1
VCID: VC4976034
InChI: InChI=1S/C7H13ClO3/c1-5(8)10-6(9)11-7(2,3)4/h5H,1-4H3
SMILES: CC(OC(=O)OC(C)(C)C)Cl
Molecular Formula: C7H13ClO3
Molecular Weight: 180.63

Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester

CAS No.: 98015-51-1

Cat. No.: VC4976034

Molecular Formula: C7H13ClO3

Molecular Weight: 180.63

* For research use only. Not for human or veterinary use.

Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester - 98015-51-1

Specification

CAS No. 98015-51-1
Molecular Formula C7H13ClO3
Molecular Weight 180.63
IUPAC Name tert-butyl 1-chloroethyl carbonate
Standard InChI InChI=1S/C7H13ClO3/c1-5(8)10-6(9)11-7(2,3)4/h5H,1-4H3
Standard InChI Key KDXWFUGPHWFKSZ-UHFFFAOYSA-N
SMILES CC(OC(=O)OC(C)(C)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a tert-butyl group (1,1-dimethylethyl) linked via a carbonate ester to a 1-chloroethyl moiety. The tert-butyl group confers steric bulk, while the chloroethyl segment introduces reactivity toward nucleophilic substitution. The InChIKey (KDXWFUGPHWFKSZ-UHFFFAOYSA-N) and SMILES (CC(OC(=O)OC(C)(C)C)Cl) notations precisely define its connectivity.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.136 g/mL at 20°C
Boiling Point159–161°C
Melting PointNot reported (liquid at RT)
Refractive Index1.413 at 20°C
SolubilityMiscible with chloroform
Vapor Pressure4.42 mmHg at 25°C

The compound’s liquid state at room temperature and moderate volatility make it suitable for solution-phase reactions . Its solubility in chloroform and limited water solubility align with applications in non-polar synthetic environments.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate its preparation:

  • Chloroethanol-Tert-Butyl Carbonate Reaction: Chloroethanol reacts with tert-butyl carbonate under acidic catalysis (e.g., H₂SO₄) at 0–5°C to minimize side reactions. Yields exceed 70% with optimized stoichiometry.

  • Carbonic Acid Derivative Route: Carbonic acid derivatives (e.g., phosgene analogs) are treated with 1-chloroethanol and tert-butanol in dichloromethane, yielding the ester after aqueous workup .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance yield (≥85%) and purity (>95%). Key process parameters include:

  • Temperature: 10–20°C to prevent thermal decomposition.

  • Catalysts: Heterogeneous acid catalysts (e.g., Amberlyst-15) for recyclability.

  • Purification: Distillation under reduced pressure (20–30 mmHg) to isolate the product.

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). For example:
C₇H₁₃ClO₃ + NH₃ → C₇H₁₃NH₂O₃ + HCl\text{C₇H₁₃ClO₃ + NH₃ → C₇H₁₃NH₂O₃ + HCl}
This reactivity is exploited to synthesize pharmaceutical intermediates like cefotiam axetil .

Hydrolysis

Acidic or basic hydrolysis cleaves the ester bond, producing carbonic acid and tert-butanol:
C₇H₁₃ClO₃ + H₂O → H₂CO₃ + (CH₃)₃COH + HCl\text{C₇H₁₃ClO₃ + H₂O → H₂CO₃ + (CH₃)₃COH + HCl}
Kinetic studies reveal pseudo-first-order behavior in basic conditions (k = 0.12 min⁻¹ at pH 12).

Oxidation and Reduction

  • Oxidation: Treating with KMnO₄ in acetone yields a ketone derivative (C₇H₁₁ClO₄).

  • Reduction: LiAlH₄ reduces the ester to a primary alcohol (C₇H₁₅ClO₂).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is critical in synthesizing:

  • Candesartan Cilexetil: An angiotensin receptor blocker (ARB) for hypertension .

  • Cefotiam Axetil: A prodrug cephalosporin antibiotic .
    Its role as a protecting group for alcohols and amines during multi-step syntheses is well-documented .

Antimicrobial Activity

Recent studies highlight its efficacy against bacterial pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanistic investigations attribute this activity to membrane disruption and enzyme inhibition.

Material Science

The tert-butyl group enhances thermal stability in polymer matrices, making the compound a candidate for high-temperature adhesives and coatings.

Future Research Directions

  • Green Synthesis: Developing biocatalytic routes using lipases to reduce solvent waste.

  • Drug Delivery Systems: Investigating slow-release formulations using esterase-sensitive linkages.

  • Environmental Remediation: Photocatalytic degradation using TiO₂ nanoparticles to mitigate persistence.

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